3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a novel derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydrothiophene moiety. Its molecular formula is C14H16N4O2S, with a molecular weight of approximately 304.37 g/mol. The presence of the thiophene ring and the pyrazolo[3,4-d]pyrimidine scaffold suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to our target have been shown to act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. In vitro studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 and others .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound 5i | EGFR/VGFR2 | 0.3 / 7.6 | Tumor growth inhibition |
Compound VII | Wild-type EGFR | <10 | Anti-proliferative activity |
Antimicrobial Activity
In addition to anticancer effects, derivatives of the pyrazolo[3,4-d]pyrimidine structure have been evaluated for antimicrobial activity. Studies have reported significant inhibition against various bacteria and fungi using agar diffusion methods. Notably, some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity Overview
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | MRSA | 0.25 |
Compound B | E. coli | 0.5 |
The mechanism by which these compounds exert their biological effects often involves competitive inhibition at ATP-binding sites in kinases such as EGFR. The structural similarities between these compounds and ATP allow them to effectively block receptor activation, leading to reduced downstream signaling pathways associated with cell proliferation and survival .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Case Study: Compound VI - Demonstrated potent anti-EGFR activity with an IC50 value of less than 10 µM in various cancer cell lines.
- Case Study: Dual Inhibitors - Compounds exhibiting dual inhibition of EGFR and VEGFR2 showed promising results in reducing tumor growth in xenograft models.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-4-2-3-5-14(11)21-16-13(8-19-21)15(17-10-18-16)20-12-6-7-24(22,23)9-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGFFXWGWABLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.